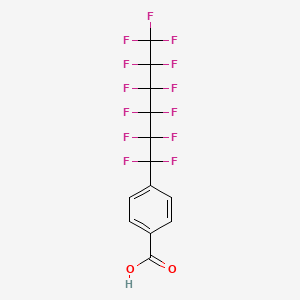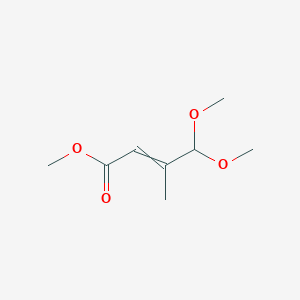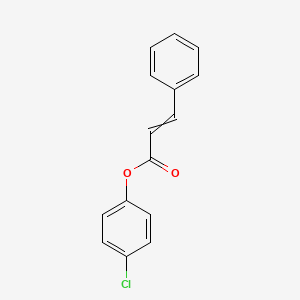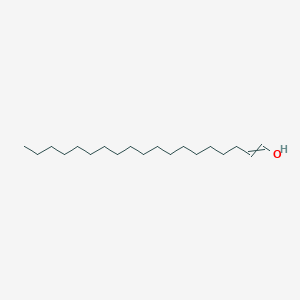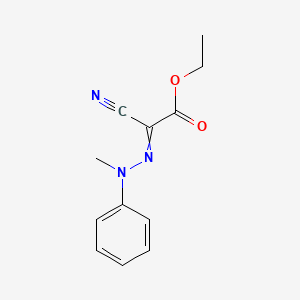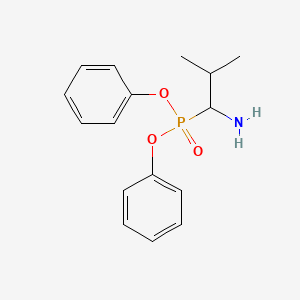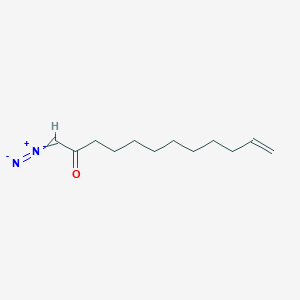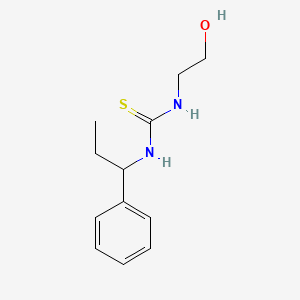
N-(2-Hydroxyethyl)-N'-(1-phenylpropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea is a thiourea derivative known for its unique chemical properties and potential applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea typically involves the reaction of 1-phenylpropylamine with thiourea in the presence of an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may produce various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea is studied for its potential as a ligand in coordination chemistry, where it can form complexes with various metal ions.
Biology
In biological research, thiourea derivatives are investigated for their potential antimicrobial, antiviral, and anticancer activities. N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea may exhibit similar properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a promising lead compound.
Industry
In the industrial sector, N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea may be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties also make it suitable for applications in materials science and catalysis.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)-N’-phenylthiourea
- N-(2-Hydroxyethyl)-N’-(2-phenylethyl)thiourea
- N-(2-Hydroxyethyl)-N’-(3-phenylpropyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea is unique due to its specific structural features, such as the 1-phenylpropyl group, which may confer distinct chemical and biological properties compared to other thiourea derivatives. Its unique structure may lead to different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
74548-42-8 |
|---|---|
Fórmula molecular |
C12H18N2OS |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-2-11(10-6-4-3-5-7-10)14-12(16)13-8-9-15/h3-7,11,15H,2,8-9H2,1H3,(H2,13,14,16) |
Clave InChI |
MEHCFQPHPZCGKI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)NC(=S)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


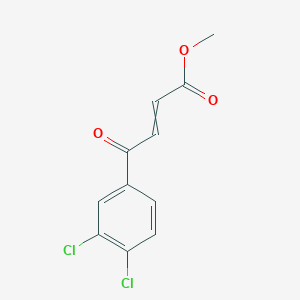

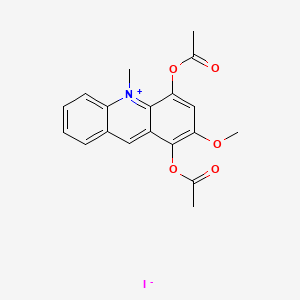
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)
